molecular formula C11H8ClNO3 B3251984 Methyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 213181-22-7

Methyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B3251984
CAS No.: 213181-22-7
M. Wt: 237.64 g/mol
InChI Key: DBWKOZHVFIDGTN-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate belongs to the 4-hydroxyquinoline-3-carboxylic acid derivatives, a class of compounds renowned for their antibacterial and antiviral properties . The chloro substituent at position 4 and the oxo group at position 2 are critical for its bioactivity. This compound is synthesized via chlorination of precursor quinolones using phosphoryl chloride (POCl₃) . Its ethyl analogue, ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, is a well-characterized intermediate with >98% yield under optimized conditions .

Properties

IUPAC Name

methyl 4-chloro-2-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-11(15)8-9(12)6-4-2-3-5-7(6)13-10(8)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWKOZHVFIDGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2NC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine or monoethyl malonate with N,N’-dicyclohexylcarbodiimide, followed by heterocyclization of the intermediate anilides . This method ensures the formation of the quinoline core with the desired substitutions.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The quinoline core is known to interact with DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, making it a potential antibacterial agent . Additionally, its ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogues include substituents at positions 2, 4, and the ester group (methyl vs. ethyl). These modifications influence reactivity, regioselectivity, and biological activity:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Synthesis Yield Key Biological Activity logP/TPSA*
Methyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate Cl (4), Oxo (2), Methyl ester >98% HBV inhibition (10 µM) 2.34 / 75.6 Ų†
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate Cl (4), Oxo (2), Ethyl ester >98% NAD(P)H:quinone oxidoreductase 1 inhibition 2.87 / 75.6 Ų†
Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate OMe (4), SCH₃ (2) 80–99% HBV replication inhibition 3.12 / 68.2 Ų†
Ethyl 2,4-dichloroquinoline-3-carboxylate Cl (2,4), Ethyl ester 70% Intermediate in antiviral synthesis 3.45 / 52.3 Ų†
Methyl 6-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Cl (6), OH (4), Oxo (2) N/A Structural similarity (92%) 1.98 / 93.7 Ų†

*Calculated using Molinspiration or similar tools; †Estimated values based on analogous structures.

Regioselectivity in Alkylation Reactions

The position of substituents is governed by reaction conditions:

  • S-Methylation: Dominant under mild conditions (50°C, triethylamine), yielding methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate with >80% yield .
  • O/N-Methylation : Requires stronger bases (e.g., NaH) and produces mixtures. O-Methylation (4-methoxy) is favored with prolonged heating, while N-methylation (1-methyl) increases with shorter reaction times .

Crystallographic and Electronic Properties

  • Crystal Packing : The ethyl 4-chloro-2-oxo derivative forms intermolecular O–H∙∙∙O hydrogen bonds, propagating chains along the c-axis . Methyl analogues exhibit similar packing but with shorter bond lengths due to smaller ester groups.
  • Electronic Effects: The chloro group at position 4 withdraws electron density, enhancing the electrophilicity of the quinoline core. This facilitates interactions with biological targets like HBV core proteins .

Physicochemical and Pharmacokinetic Profiles

  • logP and TPSA : Methyl esters generally have lower logP (better solubility) than ethyl analogues. For example, the methyl 4-chloro-2-oxo derivative has logP ≈ 2.34, favoring oral bioavailability .
  • Metabolic Stability : Methyl groups resist esterase hydrolysis better than ethyl, extending half-life in vivo .

Biological Activity

Methyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by various studies and data tables.

  • Molecular Formula : C₁₀H₆ClNO₃
  • Molecular Weight : 223.61 g/mol
  • CAS Number : 99429-65-9

Antimicrobial Activity

Recent studies have indicated that derivatives of 4-chloro-2-oxo-1,2-dihydroquinoline exhibit significant antimicrobial properties. For instance, a series of piperazinyl derivatives synthesized from ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylates were screened for their in vitro antimicrobial activities against various pathogens.

Table 1: Antimicrobial Activity of Piperazinyl Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Target Pathogen
9b3264Staphylococcus aureus
10c1632Escherichia coli

The compounds demonstrated effective binding interactions with dehydrosqualene synthase, a key enzyme in bacterial biosynthesis, validating their potential as antimicrobial agents .

Anticancer Activity

In addition to antimicrobial properties, methyl 4-chloro-2-oxo-1,2-dihydroquinoline derivatives have been evaluated for their anticancer effects. A study focused on the synthesis and evaluation of related compounds showed promising results against various cancer cell lines.

Table 2: Anticancer Activity Data

Compound IDIC50 (μM)Cell Line
6a17 ± 1A549 (lung cancer)
6b24 ± 3HeLa (cervical cancer)
6c>333MCF7 (breast cancer)

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the varying potency among different derivatives .

The biological activity of methyl 4-chloro-2-oxo-1,2-dihydroquinoline compounds can be attributed to their ability to interfere with critical cellular processes. The compounds often act as enzyme inhibitors or modulators, disrupting metabolic pathways essential for microbial growth and cancer cell proliferation.

Molecular Docking Studies

In silico molecular docking studies have been conducted to explore the binding affinities of these compounds with target enzymes. For example, docking studies revealed strong hydrogen bonding interactions with active sites of target proteins involved in bacterial resistance mechanisms .

Case Studies

Several case studies have highlighted the effectiveness of methyl 4-chloro-2-oxo-1,2-dihydroquinoline derivatives in both laboratory and clinical settings. One study reported a significant reduction in bacterial load in infected animal models treated with these compounds compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 2
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Methyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

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